molecular formula C6H4FN3O B15223988 4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

Cat. No.: B15223988
M. Wt: 153.11 g/mol
InChI Key: YCEHAZKQNSIKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrazolo[4,3-c]pyridine ring system. It has garnered significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Chemical Biology: It is employed in the design of chemical probes for target identification and validation.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target protein. This interaction can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a pharmacophore in drug design and its versatility in synthetic chemistry .

Properties

Molecular Formula

C6H4FN3O

Molecular Weight

153.11 g/mol

IUPAC Name

4-fluoro-1,2-dihydropyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C6H4FN3O/c7-5-4-3(1-2-8-5)9-10-6(4)11/h1-2H,(H2,9,10,11)

InChI Key

YCEHAZKQNSIKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NNC2=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.